4-(N-BOC-N-フェニルアミノ)フェニルボロン酸、ピナコールエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

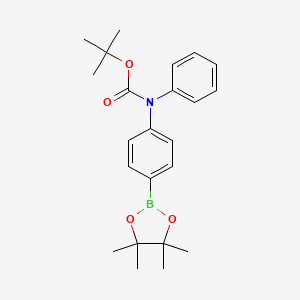

Tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C23H30BNO4 and its molecular weight is 395.306. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

この化合物は、特に鈴木・宮浦クロスカップリング反応において、有機合成の貴重な試薬です . これは、保護されたアミノ官能基を有するフェニル基を様々な分子骨格に導入するために使用され、複雑な有機分子の合成に不可欠です。

医薬品化学

医薬品化学では、医薬品の合成のためのビルディングブロックとして役立ちます。 そのボロン酸エステル基は、多くの場合、薬物分子に見られる様々なビアリール化合物に対して反応性があります .

材料科学

この化合物は、有機電子材料の開発に使用されます。 これは、有機発光ダイオード(OLED)や有機太陽電池(OPV)の活性層を形成するポリマーまたは小分子に組み込むことができます .

センサー開発

ボロン酸官能基を持つため、化学センサーを作成するために使用できます。 これらのセンサーは、蛍光または比色法の変化によって、小分子またはイオンを検出することができます .

触媒

これは、特に遷移金属触媒プロセスにおいて、触媒として応用されています。 ボロンエステルは、遷移金属錯体を安定化させたり、フェニル基の移動を促進するために使用することができます .

ナノテクノロジー

ナノテクノロジーでは、この化合物は、ナノ粒子の表面を修飾するために使用され、溶解性、反応性、または特定のターゲットに結合する能力などの特定の特性を付与します .

生体複合化

この化合物は、バイオセンサーや診断ツールの開発に不可欠な、様々な表面または他の分子に生体分子を付着させるために使用される生体複合化技術にも使用されています .

高分子化学

最後に、高分子化学では、ポリマーにフェニルボロン酸官能基を導入するために使用されます。 これらの官能基は、自己修復性、刺激への応答性、動的共有結合を形成する能力などのユニークな特性を付与することができます .

作用機序

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . These reactions typically involve the interaction with metal catalysts, such as palladium .

Mode of Action

The compound, being a boronic ester, participates in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic ester, which is a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely used for creating carbon-carbon bonds, which are fundamental in organic synthesis . The resulting changes in the compound can lead to the formation of new organic compounds, which can have various downstream effects depending on their structure and properties.

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, including this compound, are only marginally stable in water . Their hydrolysis rate is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of new organic compounds. The specific molecular and cellular effects would depend on the nature of these new compounds.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

生化学分析

Biochemical Properties

The compound plays a significant role in biochemical reactions. It has been used to structurally modify hyaluronic acid (HA) in the development of a ROS-responsive drug delivery system . The compound interacts with HA, a biomolecule that can effectively enhance cellular uptake of nanoparticles because it specifically recognizes CD44 expressed by normal cells .

Cellular Effects

The effects of 4-(N-BOC-N-phenylamino)phenylboronic acid, pinacol ester on cells are primarily observed in its role in drug delivery systems. The compound, when used in the formation of curcumin-loaded nanoparticles (HA@CUR NPs), has shown pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its role in the formation of ROS-responsive drug delivery systems. The compound is used to modify HA, forming a system that can rapidly release curcumin in a ROS environment, reaching the concentration required for treatment .

Temporal Effects in Laboratory Settings

Its stability and degradation are crucial factors in its effectiveness in drug delivery systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its effectiveness in drug delivery systems. Detailed information on its interactions with transporters or binding proteins and effects on its localization or accumulation is currently lacking .

生物活性

tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 330793-01-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₇H₂₆BNO₄

- Molecular Weight : 319.20 g/mol

- Structure : The compound features a tert-butyl group and a dioxaborolane moiety, which are known to influence its biological interactions.

The biological activity of tert-butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase. This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer's disease (AD), where amyloid-beta aggregation is a key pathological feature .

- Antioxidant Properties : The presence of the dioxaborolane structure may confer antioxidant properties, which help in reducing oxidative stress in cellular environments. This is particularly relevant in protecting neuronal cells from damage caused by reactive oxygen species (ROS) .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can exert protective effects on neuronal cells by modulating inflammatory responses and reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of tert-butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate and similar compounds:

Case Studies

Several studies have explored the effects of similar compounds in vivo and in vitro:

- In Vitro Studies on Neuroprotection : Research demonstrated that compounds with a similar structure provided moderate protection against Aβ-induced cytotoxicity in astrocytes. The protective effect was linked to reduced levels of TNF-α and other inflammatory markers .

- In Vivo Models : In animal models induced with scopolamine (a drug that simulates cognitive impairment), similar compounds exhibited a significant reduction in oxidative stress markers compared to control groups. However, the efficacy varied depending on the specific compound's bioavailability in the brain .

特性

IUPAC Name |

tert-butyl N-phenyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30BNO4/c1-21(2,3)27-20(26)25(18-11-9-8-10-12-18)19-15-13-17(14-16-19)24-28-22(4,5)23(6,7)29-24/h8-16H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGWVVIZEPRQNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675135 |

Source

|

| Record name | tert-Butyl phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-29-7 |

Source

|

| Record name | tert-Butyl phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。